molecular formula C9H5N3OS2 B12329929 6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile

6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile

Cat. No.: B12329929
M. Wt: 235.3 g/mol
InChI Key: VNVHOHSNOFZEHK-UHFFFAOYSA-N
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Description

6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile is a heterocyclic compound that features a thiophene ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile typically involves the condensation of thiophene-2-carbaldehyde with cyano ethylacetate and thiourea. . The reaction conditions often involve the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Brominated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of 6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s thiophene and pyrimidine rings allow it to bind to specific enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile is unique due to its specific combination of a thiophene ring fused with a pyrimidine ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C9H5N3OS2

Molecular Weight

235.3 g/mol

IUPAC Name

6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C9H5N3OS2/c10-4-5-7(6-2-1-3-15-6)11-9(14)12-8(5)13/h1-3,5H,(H,12,13,14)

InChI Key

VNVHOHSNOFZEHK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=S)NC(=O)C2C#N

Origin of Product

United States

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